molecular formula C24H28N4O2 B6512131 2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 932291-74-2

2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B6512131
CAS No.: 932291-74-2
M. Wt: 404.5 g/mol
InChI Key: GMCMEHOXBHQZNO-UHFFFAOYSA-N
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Description

The compound 2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-methylphenyl)methyl]acetamide (hereafter referred to as the target compound) features a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core substituted with a 4-methylphenyl group at position 2. The acetamide moiety is further modified with a (4-methylphenyl)methyl group. This spirocyclic framework is notable for its conformational rigidity, which may enhance binding specificity in pharmacological contexts.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-17-3-7-19(8-4-17)15-25-21(29)16-28-13-11-24(12-14-28)26-22(23(30)27-24)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCMEHOXBHQZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Spiro Ring Substitution

Substituent Position and Electronic Effects
  • Target Compound : Contains a 4-methylphenyl group at position 2 of the spiro ring. Methyl groups enhance lipophilicity and may stabilize π-π interactions.
  • G610-0077: Substituted with a 3,4-dimethylphenyl group at position 2.
  • G490-0547 : Features a 4-chlorophenyl group. Chlorine’s electron-withdrawing nature may alter electronic distribution, affecting binding kinetics .
Impact of Halogenation
  • G490-0648 : Substituted with 3-chlorophenyl on the spiro ring. Chlorine’s inductive effects could enhance metabolic stability compared to methyl groups .
  • N-[4-[[1-(cyclohexylamino)-4-(3-fluorophenyl)-3-oxo-2,4,8-triazaspiro[4.5]dec-1-en-8-yl]methyl]phenyl]ethanamide (): Incorporates a 3-fluorophenyl group. Fluorine’s small size and high electronegativity may optimize binding in hydrophobic pockets .

Variations in Acetamide Substituents

Aromatic vs. Aliphatic Modifications
  • Target Compound : The acetamide is linked to a (4-methylphenyl)methyl group, combining aromatic and aliphatic characteristics. This bulky substituent may influence steric interactions.
  • N-(3-ethylphenyl)-...acetamide (): Substituted with 3-ethylphenyl.
  • BJ10283 : Features a 2,4-dimethoxyphenyl group. Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability .
Electron-Withdrawing Groups
  • : Contains a 3-(trifluoromethyl)phenyl group. The CF₃ group’s strong electron-withdrawing effects could modulate binding affinity and oxidative stability .

Physicochemical and Structural Data

The following table summarizes key parameters of the target compound and analogs:

Compound ID/Name Spiro Ring Substituent Acetamide Substituent Molecular Formula Molecular Weight Reference
Target Compound 4-methylphenyl (4-methylphenyl)methyl Not explicitly provided ~436.5*
G610-0077 3,4-dimethylphenyl 4-methylphenyl C24H28N4O2 410.9
G490-0547 4-chlorophenyl 2,4-difluorophenyl C21H19ClF2N4O2 432.86
G490-0648 3-chlorophenyl 4-methylphenyl C22H23ClN4O2 410.9
BJ10283 4-methylphenyl 2,4-dimethoxyphenyl C24H28N4O4 436.5
Compound 3,4-dimethylphenyl 3-(trifluoromethyl)phenyl C24H25F3N4O2 470.5

*Estimated based on structural similarity to BJ10283 .

Hypothesized Structure-Activity Relationships (SAR)

Steric Effects : Bulky groups (e.g., 3,4-dimethylphenyl in G610-0077) may enhance target selectivity by excluding off-target interactions .

Electronic Effects : Electron-withdrawing groups (Cl, CF₃) could stabilize ligand-receptor interactions via dipole-dipole forces .

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